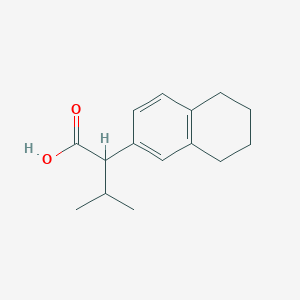![molecular formula C19H23N3O2S B253948 N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253948.png)
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential use in cancer treatment, as cancer cells are known to rely heavily on glutamine for their survival and growth.
作用機序
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide inhibits glutaminase by binding to its active site, preventing the conversion of glutamine to glutamate. This leads to a reduction in the availability of glutamate for use in metabolic pathways, ultimately leading to a decrease in cell growth and proliferation. N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to be selective for cancer cells, as normal cells are able to use alternative metabolic pathways to compensate for the inhibition of glutaminase.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to reduce the production of glutamate and other metabolites, leading to a decrease in cell growth and proliferation. N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in immune cells.
実験室実験の利点と制限
One advantage of using N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its specificity for glutaminase and its ability to selectively target cancer cells. This makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has some limitations, including its poor solubility in water and its potential toxicity to normal cells at high concentrations. These limitations must be taken into account when designing experiments using N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide.
将来の方向性
There are several future directions for research on N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is the development of N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide analogs with improved solubility and selectivity for glutaminase. Another area of interest is the combination of N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, the role of glutamine metabolism in other diseases, such as neurodegenerative disorders and metabolic diseases, is an area of active research that may benefit from the use of N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide.
合成法
The synthesis of N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 4-butylphenylboronic acid with 2-bromoacetophenone, followed by the reaction of the resulting product with 2-mercaptobenzimidazole. The final step involves the reaction of the resulting compound with N-chlorosuccinimide to obtain N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide. The synthesis of N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been optimized to improve its yield and purity for use in scientific research.
科学的研究の応用
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment. Glutaminase is an enzyme that converts glutamine to glutamate, which is then used in various metabolic pathways in cancer cells. Inhibition of glutaminase with N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to reduce the growth and proliferation of cancer cells, making it a promising target for cancer therapy. N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has also been studied for its potential use in other diseases, such as neurodegenerative disorders and metabolic diseases.
特性
製品名 |
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C19H23N3O2S |
分子量 |
357.5 g/mol |
IUPAC名 |
N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N3O2S/c1-2-3-5-13-8-10-14(11-9-13)20-17(23)12-25-19-21-16-7-4-6-15(16)18(24)22-19/h8-11H,2-7,12H2,1H3,(H,20,23)(H,21,22,24) |
InChIキー |
XZNOFLPWKWODFC-UHFFFAOYSA-N |
異性体SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)
![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)

![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)
![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)
![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)